Sublimation Enthalpy and Vapor Pressure of DyCl₃ vs. DyBr₃ and DyI₃
The standard sublimation enthalpy (ΔsubH° at 298 K) of DyCl₃ is 283 ± 5 kJ mol⁻¹, as determined by torsion-effusion vapor pressure measurements [1]. This value is lower than that of DyBr₃ (289 ± 6 kJ mol⁻¹) and statistically indistinguishable from DyI₃ (282 ± 4 kJ mol⁻¹) [1]. The lower sublimation enthalpy of DyCl₃ compared to DyBr₃ implies a higher vapor pressure at a given temperature, which can be advantageous in chemical vapor deposition (CVD) or atomic layer deposition (ALD) processes requiring lower operating temperatures or higher precursor flux. The vapor pressure of DyCl₃ in the temperature range 924–1214 K is described by the equation log(p/kPa) = 9.31 ± 0.30 − (12523 ± 300)(K/T), providing a quantitative basis for process design [1].
| Evidence Dimension | Standard sublimation enthalpy (ΔsubH°, 298 K) |
|---|---|
| Target Compound Data | 283 ± 5 kJ mol⁻¹ |
| Comparator Or Baseline | DyBr₃: 289 ± 6 kJ mol⁻¹; DyI₃: 282 ± 4 kJ mol⁻¹ |
| Quantified Difference | DyCl₃ is 6 kJ mol⁻¹ lower than DyBr₃ (approximately 2% lower); nearly identical to DyI₃. |
| Conditions | Torsion-effusion vapor pressure measurement; temperature range 924–1214 K for DyCl₃ |
Why This Matters
This difference in sublimation enthalpy directly affects precursor delivery rates in vapor-phase thin-film deposition, enabling lower temperature processing or higher throughput with DyCl₃ compared to DyBr₃.
- [1] Brunetti, B., Piacente, V., & Scardala, P. (1999). Vaporization Studies of Dysprosium Trichloride, Tribromide, and Triiodide. Journal of Chemical & Engineering Data, 44(3), 509–515. View Source
